L-Alanine-2-d

Description

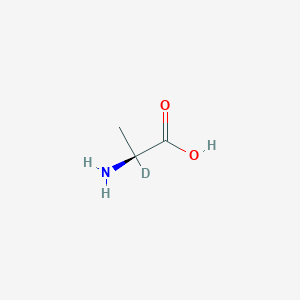

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444235 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21386-65-2 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Alanine-2-d price and availability

An In-Depth Technical Guide to L-Alanine-2-d: Sourcing, Quality Control, and Application in Modern Research

Introduction

L-Alanine is a non-essential, proteinogenic amino acid central to numerous metabolic pathways, including the glucose-alanine cycle which links amino acid and carbohydrate metabolism between tissues.[1][2] In the landscape of modern biological and pharmaceutical research, the ability to trace and quantify metabolic pathways with precision is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, provides a powerful lens through which to view these complex systems. L-Alanine-2-d, in which the hydrogen atom at the alpha-carbon (C2) is replaced by its stable heavy isotope, deuterium (²H or D), is a specialized tool for such investigations.

The strategic placement of deuterium at a non-exchangeable position offers unique advantages for metabolic flux analysis, mechanistic enzyme studies, and as an internal standard in mass spectrometry. Unlike labels on amine (-NH₂) or carboxyl (-COOH) groups, the C-D bond is stable under most physiological conditions, ensuring the isotopic label is retained throughout metabolic transformations. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the commercial sourcing of L-Alanine-2-d, critical quality control protocols, and the scientific rationale behind its application.

Section 1: Physicochemical Properties of L-Alanine-2-d

The introduction of a single deuterium atom results in a nominal mass increase of one Dalton, a key feature exploited in mass spectrometry. However, other physicochemical properties are largely conserved, allowing it to be recognized by enzymes and transporters similarly to its unlabeled counterpart.

| Property | Value | Source |

| Systematic Name | (2S)-2-amino-2-deuteriopropanoic acid | IUPAC Nomenclature |

| Chemical Formula | CH₃CD(NH₂)CO₂H | |

| Molecular Weight | 90.10 g/mol | |

| Unlabeled MW | 89.09 g/mol | [3] |

| Mass Shift | M+1 | |

| CAS Number | 21386-65-2 | |

| Typical Isotopic Purity | ≥98 atom % D | |

| Typical Chemical Purity | ≥98% | |

| Melting Point | 314.5 °C (decomposes) | |

| Optical Rotation | [α]25/D +14.5° (c=2 in 1 M HCl) |

Section 2: Commercial Availability and Pricing

L-Alanine-2-d is a high-value specialty chemical, and its price reflects the complexity of its stereospecific and isotopically selective synthesis. It is primarily available from companies specializing in stable isotope-labeled compounds. The cost is significantly influenced by isotopic enrichment (atom % D), chemical purity, and enantiomeric purity.

| Supplier | Catalog Number | Product Description | Quantity | List Price (USD) |

| Sigma-Aldrich | 485861 | L-Alanine-2-d, ≥98 atom % D, ≥98% (CP) | 1 g | $1,340.00 |

| Cambridge Isotope Laboratories, Inc. | CDLM-8649-1 | L-Alanine (3-¹³C, 99%; 2-D, 96%) | 1 g | $1,026.00 |

Note: Prices are subject to change and may vary by region and institutional contracts. The Cambridge Isotope Laboratories product listed is doubly labeled. As of this writing, a singly-labeled L-Alanine-2-d was not prominently listed in their main catalog, highlighting the specialized nature of this reagent.

Bulk quantities for larger-scale studies may be available upon request from these suppliers, often involving custom synthesis contracts.

Section 3: The Rationale for Using L-Alanine-2-d in Research

The decision to use L-Alanine-2-d over other labeled variants (e.g., ¹³C, ¹⁵N) or unlabeled alanine is driven by the specific experimental question. The unique properties of the deuterium label at the alpha-carbon provide distinct advantages.

-

Metabolic Flux Analysis: In metabolic tracing studies, L-Alanine-2-d serves as an unambiguous tracer. When it is metabolized, for instance via transamination to pyruvate, the deuterium label is retained. This allows researchers to precisely follow the carbon skeleton of alanine through interconnected pathways, such as gluconeogenesis or the citric acid cycle, using mass spectrometry to detect the M+1 mass shift in downstream metabolites.

-

Quantitative Mass Spectrometry: L-Alanine-2-d is an ideal internal standard for quantifying endogenous L-alanine in complex biological samples (e.g., plasma, cell lysates). It co-elutes with the unlabeled analyte in liquid chromatography but is distinguished by its M+1 mass in the mass spectrometer. This allows for precise correction of sample loss during preparation and variations in instrument response.

-

Probing Enzyme Mechanisms via Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. Consequently, enzyme-catalyzed reactions that involve the cleavage of this bond at the alpha-carbon will proceed more slowly with the deuterated substrate. This phenomenon, the Kinetic Isotope Effect, is a powerful tool for elucidating reaction mechanisms. A significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the catalytic cycle.

-

Biomolecular NMR Spectroscopy: While less common than ¹³C or ¹⁵N labeling, site-specific deuteration can simplify complex proton NMR spectra of proteins or other macromolecules.[4][5] Replacing a proton with deuterium removes its corresponding signal and simplifies the coupling patterns of neighboring protons, aiding in spectral assignment and structural analysis.[4]

Section 4: Quality Control and Verification: A Self-Validating Protocol

Given the high cost and critical nature of isotope-labeled compounds, it is imperative for researchers to perform in-house quality control to verify the specifications provided by the supplier. This ensures the integrity of the experimental data. Deuterated amino acids can be analyzed for purity and isotopic incorporation using common analytical techniques.[6]

Experimental Protocol: Incoming Material Verification

This protocol outlines a three-step process to validate a new batch of L-Alanine-2-d.

1. Identity and Isotopic Enrichment Confirmation (Mass Spectrometry)

-

Causality: This step provides rapid confirmation of the correct molecular weight and an initial assessment of isotopic enrichment. High-resolution mass spectrometry is essential to resolve the deuterated (M+1) peak from the naturally occurring ¹³C isotopologue of the unlabeled (M) compound.

-

Methodology:

-

Prepare a 10 µM solution of L-Alanine-2-d in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).

-

Analyze the sample via direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

-

Acquire the full scan mass spectrum, focusing on the expected m/z for the protonated molecule [M+H]⁺.

-

-

Expected Outcome: A prominent peak at m/z 91.0555 (for C₃H₆DNO₂ + H⁺) should be observed. The peak for unlabeled L-Alanine at m/z 90.0504 (for C₃H₇NO₂ + H⁺) should be minimal, consistent with the specified isotopic purity (e.g., <2% of the main peak intensity for ≥98% purity).

2. Verification of Deuterium Position (¹H NMR Spectroscopy)

-

Causality: Mass spectrometry confirms that a deuterium is present, but not where. ¹H NMR is the definitive method to confirm that the label is correctly positioned at the alpha-carbon.

-

Methodology:

-

Dissolve ~1-5 mg of L-Alanine-2-d in 0.6 mL of deuterium oxide (D₂O).

-

Acquire a quantitative ¹H NMR spectrum (e.g., at 400 MHz or higher), ensuring a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time.[7]

-

Integrate the signal for the methyl protons (-CH₃), which appears as a doublet around 1.5 ppm, and the residual signal for the alpha-proton (-CH), a quartet around 3.8 ppm.

-

-

Expected Outcome: The integral of the alpha-proton signal should be significantly reduced relative to the methyl proton signal. For 98 atom % D purity, the alpha-proton integral should be approximately 2% of what would be expected for a fully protonated sample (i.e., the integral ratio of α-H to CH₃-H would be ~0.007:1 instead of 1:3).

3. Enantiomeric Purity Assessment (Chiral Chromatography)

-

Causality: Biological systems are highly stereospecific. Contamination with D-Alanine could lead to erroneous results, as it may be metabolized differently or act as an inhibitor.[8] Chiral chromatography is the gold standard for separating and quantifying enantiomers.

-

Methodology:

-

Develop or use an established chiral separation method. Chiral ligand-exchange or crown ether-based HPLC columns are often effective for amino acids.

-

Prepare a standard of the L-Alanine-2-d at a known concentration (e.g., 100 µg/mL). If available, also prepare a standard of D-Alanine to confirm peak identity.

-

Analyze the sample by HPLC with a suitable detector (e.g., UV, ELSD, or MS).

-

-

Expected Outcome: The chromatogram should show a single major peak corresponding to the retention time of L-Alanine. Any peak at the retention time for D-Alanine should be minimal, consistent with high enantiomeric purity (e.g., >99% ee).

Conclusion

L-Alanine-2-d is a potent research tool that enables sophisticated investigation into metabolism, enzyme kinetics, and quantitative proteomics. Its high cost and specialized nature necessitate a deliberate approach to its procurement and application. By understanding the commercial landscape, appreciating the specific experimental advantages conferred by the C2-deuterium label, and implementing rigorous, multi-step quality control, researchers can ensure the integrity of their materials. This validation process is not merely a suggestion but a requirement for generating reproducible, high-quality scientific data and maximizing the return on a significant investment.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5950, L-Alanine. PubChem [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Fan, X., et al. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. AMB Express [Online]. 2024. Available from: [Link] [Accessed Jan 22, 2026].

-

Carl ROTH. D-Alanine product page. Carl ROTH [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

AHB Global. DL-Alanine: A bio-based monomer for multi-field applications. AHB Global [Online]. 2024. Available from: [Link] [Accessed Jan 22, 2026].

-

Wikipedia. Amino acid. Wikipedia [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Zhang, X., et al. Metabolic engineering of microorganisms for L-alanine production. FEMS Microbiology Letters [Online]. 2010. Available from: [Link] [Accessed Jan 22, 2026].

-

Human Metabolome Database. L-Alanine Spectrum Details: [1H, 13C]-HSQC NMR Spectrum. HMDB [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10749140, L-Alanine-2-d. PubChem [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Naka, K., et al. Evaluation of L-Alanine Metabolism in Bacteria and Whole-Body Distribution with Bacterial Infection Model Mice. International Journal of Molecular Sciences [Online]. 2023. Available from: [Link] [Accessed Jan 22, 2026].

-

Rahman, M. A., et al. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules [Online]. 2025. Available from: [Link] [Accessed Jan 22, 2026].

-

Hori, S., et al. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Microbiology Spectrum [Online]. 2025. Available from: [Link] [Accessed Jan 22, 2026].

-

Newsholme, P., et al. Prolonged L-alanine exposure induces changes in metabolism, Ca2+ handling and desensitization of insulin secretion in clonal pancreatic β-cells. Bioscience Reports [Online]. 2007. Available from: [Link] [Accessed Jan 22, 2026].

-

ResearchGate. Schematic of L-alanine illustrating the potential isotopic labelling sites. ResearchGate [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Bodamer, O. A., et al. The effects of l-alanine supplementation in late-onset glycogen storage disease type II. Neurology [Online]. 2000. Available from: [Link] [Accessed Jan 22, 2026].

-

ResearchGate. 400 MHz 1H NMR spectrum of alanine in D2O. ResearchGate [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

ResearchGate. Strategies to access deuterated amino acids/peptides. ResearchGate [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Wikipedia. Alanine. Wikipedia [Online]. Available from: [Link] [Accessed Jan 22, 2026].

-

Kim, D., et al. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. JACS Au [Online]. 2024. Available from: [Link] [Accessed Jan 22, 2026].

-

Lund University. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Lund University Research Portal [Online]. 2025. Available from: [Link] [Accessed Jan 22, 2026].

-

IISTE. Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. IISTE.org [Online]. Available from: [Link] [Accessed Jan 22, 2026].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

A Senior Application Scientist's Guide to Isotopic Purity and Enrichment of L-Alanine-2-d

Foreword: The Critical Role of Isotopic Precision in Scientific Advancement

In the realms of pharmaceutical development, metabolic research, and advanced material science, the use of isotopically labeled compounds is foundational. L-Alanine-2-d, a deuterated form of the amino acid L-alanine, serves as a powerful tool in a multitude of applications, from tracing metabolic pathways to acting as an internal standard for quantitative analysis.[1][2] The efficacy and reliability of these applications, however, are directly contingent on the precise characterization of the isotopic labeling—specifically, the isotopic purity and enrichment level. This guide provides an in-depth technical overview of the principles and methodologies for determining these critical parameters for L-Alanine-2-d, tailored for researchers, scientists, and drug development professionals who demand the highest degree of analytical certainty.

Foundational Concepts: Isotopic Purity vs. Enrichment

While often used interchangeably, isotopic purity and enrichment are distinct parameters that provide a comprehensive picture of a labeled compound's composition.

-

Isotopic Purity: This refers to the percentage of a compound that is labeled with the desired isotope at the specified position. For L-Alanine-2-d, it is the proportion of the L-alanine molecules that contain a deuterium atom at the second carbon position. Commercial suppliers often provide this value, for instance, as "≥98 atom % D".

-

Isotopic Enrichment: This is a measure of the abundance of a specific isotope in a sample relative to its natural abundance. It quantifies the extent to which the deuterium isotope has been enriched at the target position.

Understanding both is crucial. High isotopic purity ensures that the vast majority of the molecules are indeed the desired labeled compound, while high enrichment minimizes the interference from the unlabeled isotopologue, which is vital for sensitivity and accuracy in analytical measurements.

Analytical Cornerstone Techniques: NMR and Mass Spectrometry

The determination of isotopic purity and enrichment levels of L-Alanine-2-d relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[3][4][5] The choice between them, or often their synergistic use, is dictated by the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy is unparalleled in its ability to provide positional information about isotopic labeling.[3][4] By probing the magnetic properties of atomic nuclei, NMR can confirm the exact location of deuterium incorporation and quantify the extent of this substitution.

The principle behind using NMR to assess deuteration lies in the distinct nuclear spin properties of protium (¹H) and deuterium (²H). When a proton is replaced by a deuteron at a specific position in a molecule, the corresponding signal in the ¹H NMR spectrum will disappear or significantly diminish.[4] Conversely, a ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated position. This provides unambiguous evidence of the location of the isotopic label.

Objective: To confirm the position of deuterium labeling and quantify the isotopic enrichment of L-Alanine-2-d.

Materials:

-

L-Alanine-2-d sample

-

Unlabeled L-Alanine standard

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the L-Alanine-2-d sample in a deuterated solvent (e.g., D₂O).

-

Prepare a reference sample of unlabeled L-Alanine in the same solvent at a similar concentration.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the unlabeled L-Alanine standard to identify the chemical shift of the proton at the C2 position.

-

Acquire a ¹H NMR spectrum of the L-Alanine-2-d sample under identical conditions.

-

Rationale: Comparing the two spectra will reveal the disappearance or significant reduction of the signal corresponding to the C2 proton in the deuterated sample.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum of the L-Alanine-2-d sample.

-

Rationale: This spectrum should show a signal at the chemical shift corresponding to the C2 position, directly confirming the presence and location of the deuterium label.

-

-

Data Analysis and Enrichment Calculation:

-

Integrate the residual proton signal at the C2 position in the ¹H NMR spectrum of the L-Alanine-2-d sample.

-

Integrate a well-resolved, non-deuterated proton signal in the same spectrum (e.g., the methyl protons) to serve as an internal reference.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (1 - [Integral of C2-H / (Integral of reference protons / number of reference protons)]) * 100

-

Caption: Workflow for determining isotopic enrichment of L-Alanine-2-d using NMR.

Mass Spectrometry (MS): The Molecular Weight Authority

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[3][6] It is exceptionally well-suited for determining isotopic purity by measuring the relative abundance of the deuterated and non-deuterated forms of L-alanine.

The substitution of a proton (atomic mass ≈ 1.0078 u) with a deuteron (atomic mass ≈ 2.0141 u) results in a nominal mass increase of 1 Da per deuterium atom. High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference, allowing for the clear differentiation between L-Alanine (C₃H₇NO₂) and L-Alanine-2-d (C₃H₆DNO₂).[7][8] By analyzing the isotopic distribution in the mass spectrum, the relative abundance of each isotopologue can be determined, providing a direct measure of isotopic purity.

Objective: To determine the isotopic purity of L-Alanine-2-d.

Materials:

-

L-Alanine-2-d sample

-

Unlabeled L-Alanine standard

-

High-purity solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)

-

LC-MS system (preferably with a high-resolution mass analyzer like TOF or Orbitrap)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the L-Alanine-2-d sample in a suitable solvent.

-

Prepare a solution of unlabeled L-Alanine for system suitability and as a reference.

-

-

LC-MS Method Development:

-

Develop a liquid chromatography method to separate L-alanine from any potential impurities. A reversed-phase or HILIC column can be suitable.

-

Optimize the mass spectrometer settings for the analysis of L-alanine, including ionization source parameters (e.g., electrospray ionization - ESI) and mass analyzer settings.

-

-

Data Acquisition:

-

Inject the L-Alanine-2-d sample into the LC-MS system.

-

Acquire full-scan mass spectra across the chromatographic peak corresponding to L-alanine.

-

-

Data Analysis and Purity Calculation:

-

Extract the ion chromatograms (EICs) for the m/z values corresponding to the protonated unlabeled L-Alanine ([M+H]⁺) and the protonated L-Alanine-2-d ([M+d+H]⁺).

-

Integrate the peak areas of the respective EICs.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of [M+d+H]⁺ / (Area of [M+H]⁺ + Area of [M+d+H]⁺)) * 100

-

Sources

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodsweeteners.com [foodsweeteners.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Harnessing the Power of Stability: A Guide to the Applications of Deuterated L-Alanine in Scientific Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my privilege to present this technical guide on the multifaceted applications of deuterated L-alanine. This is not merely a catalog of uses, but a deep dive into the fundamental principles that make this isotopically labeled amino acid an indispensable tool in modern research. We will explore the "why" behind its utility, from the subtle yet powerful kinetic isotope effect to its practical implementation in complex experimental workflows. This guide is designed for the discerning scientist who seeks not just to apply a technique, but to master it through a thorough understanding of its core mechanics.

Chapter 1: The Physicochemical Foundation - The Kinetic Isotope Effect (KIE)

The utility of any deuterated compound, including L-alanine, is rooted in a fundamental principle of physical chemistry: the Kinetic Isotope Effect (KIE) . The substitution of a hydrogen atom (¹H) with its stable, heavy isotope deuterium (²H or D) introduces a single neutron. This seemingly minor change has profound consequences for the strength of chemical bonds.

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, it requires more energy to break a C-D bond.[2] In metabolic processes that involve the enzymatic cleavage of a C-H bond, substituting hydrogen with deuterium can significantly slow down the reaction rate.[3] This KIE is the cornerstone of many of the applications we will discuss, particularly in enhancing the metabolic stability of pharmaceuticals.[1]

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication |

| Atomic Mass | ~1.008 amu | ~2.014 amu | Increased mass alters vibrational energy of bonds. |

| Natural Abundance | ~99.985% | ~0.015% | Labeled compounds are distinct from their natural counterparts.[4] |

| Bond Strength (C-X) | Weaker | Stronger (~10x)[2] | Higher activation energy needed for C-D bond cleavage. |

Table 1: Comparison of Hydrogen and Deuterium Isotopic Properties.

Chapter 2: Illuminating Molecular Machinery with NMR Spectroscopy

In the field of structural biology, particularly for proteins exceeding ~25 kDa, solution Nuclear Magnetic Resonance (NMR) spectra can become overwhelmingly complex due to signal overlap. Perdeuteration (labeling all non-exchangeable protons with deuterium) is a common strategy to simplify these spectra, but it comes at the cost of losing crucial distance information derived from proton-proton Nuclear Overhauser Effects (NOEs).[5]

This is where selective labeling with deuterated L-alanine becomes a powerful technique. By introducing ¹H/¹³C-labeled alanine methyl groups into an otherwise deuterated protein, researchers can obtain clear, unambiguous signals from these specific probes.[6] Alanine is an excellent choice due to its prevalence in proteins and the sensitivity of its methyl group to the local structural and dynamic environment.

This approach, especially when combined with methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), has revolutionized the study of high-molecular-weight proteins and their complexes, enabling detailed investigations of structure, dynamics, and ligand binding at functionally important sites.[6]

Workflow for NMR Analysis of a Selectively Labeled Protein

Figure 1: Generalized workflow for preparing and analyzing a selectively L-alanine labeled protein via NMR.

Protocol: Expression of Alanine-¹³CH₃ Labeled Protein in Deuterated Media

-

Media Preparation: Prepare 1 liter of M9 minimal media using 99.9% Deuterium Oxide (D₂O) instead of H₂O. Supplement with deuterated glucose (e.g., D-glucose-d₇) as the sole carbon source and ¹⁵NH₄Cl as the nitrogen source.[6]

-

Precursor Addition: Just prior to induction, add the selectively labeled amino acid precursor. For alanine methyl labeling, this typically involves adding a specialized formulation containing α-deuterated, ¹³C-methyl-labeled alanine.[6]

-

Cell Culture: Adapt an E. coli expression strain (e.g., BL21(DE3)) to the D₂O-based media through a stepwise increase in D₂O concentration. Grow the adapted cells in the fully deuterated media.

-

Induction & Expression: Induce protein expression (e.g., with IPTG) and allow the protein to express for the optimized time and temperature. The E. coli will incorporate the supplied ¹³CH₃-L-alanine into the protein structure against a perdeuterated background.

-

Purification: Harvest the cells and purify the labeled protein using standard chromatographic techniques. The final product is ready for NMR analysis.

Chapter 3: Tracing Cellular Pathways with Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[7] The core principle of MFA is to introduce a stable isotope-labeled substrate (a "tracer") into a biological system and track the incorporation of the label into downstream metabolites.[8]

Deuterated L-alanine serves as an excellent tracer for several metabolic pathways.[9] Once introduced into cell culture, it can be metabolized, and the deuterium label can be tracked as it flows through central carbon metabolism, amino acid biosynthesis, and other interconnected pathways.[9][10] By using mass spectrometry (MS) or NMR to measure the mass isotopomer distribution of key metabolites, researchers can computationally model and resolve the fluxes through the metabolic network.[7][11]

This approach is invaluable for understanding how cellular metabolism is rewired in disease states like cancer, for identifying metabolic bottlenecks in bio-production, and for elucidating the mechanism of action of drugs that target metabolic pathways.[8][12]

Visualizing the Flow of a Deuterated Tracer

Figure 2: Simplified pathway showing deuterated L-alanine entering central metabolism and labeling downstream products.

Chapter 4: Enhancing Drug Efficacy and Safety in Pharmaceutical Development

One of the most impactful applications of deuteration lies in drug development. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions on a drug molecule, developers can leverage the KIE to improve a drug's pharmacokinetic profile.[13] This strategy, often called a "deuterium switch," can lead to significant clinical advantages.[3][14]

Key Advantages of Deuteration in Drug Molecules:

-

Improved Metabolic Stability: Slower enzymatic metabolism leads to a longer drug half-life, which can reduce the required dose and dosing frequency, improving patient compliance.[2]

-

Reduced Toxic Metabolite Formation: By slowing a specific metabolic pathway, deuteration can reduce the formation of harmful or reactive metabolites, leading to an improved safety profile. This is sometimes referred to as "metabolic shunting."[3][15]

-

Increased Bioavailability: Slower first-pass metabolism in the liver can result in higher systemic exposure of the active drug, potentially increasing its efficacy.[15]

-

More Consistent Drug Action: By reducing variability in metabolism between patients, deuterated drugs can lead to more predictable therapeutic outcomes.[3]

Deuterated L-alanine can be used as a building block in the synthesis of peptide-based drugs or other pharmaceuticals where an alanine moiety is susceptible to metabolic breakdown.[16] The approved drug deutetrabenazine is a prime example of how this strategy can successfully bring a new therapeutic to market with an improved profile over its non-deuterated counterpart.[13]

Conceptualizing Metabolic Shunting

Figure 3: Deuteration slows the formation of a toxic byproduct by leveraging the Kinetic Isotope Effect (KIE).

Chapter 5: Achieving Precision in Quantitative Proteomics

In quantitative proteomics, accurate measurement of protein abundance across different samples is crucial. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method, but deuterated amino acids also serve a vital role as internal standards for mass spectrometry (MS)-based quantification.[1][4]

A known amount of a deuterated L-alanine-containing peptide or protein is "spiked" into a biological sample.[17] Because the deuterated standard is chemically identical to its natural counterpart but has a different mass, it co-elutes during chromatography and co-ionizes in the mass spectrometer. By comparing the MS signal intensity of the "heavy" (deuterated) standard to the "light" (natural) peptide from the sample, one can achieve highly precise and accurate quantification, correcting for variations in sample preparation and instrument response.[14][18]

General Workflow for MS-Based Quantification

-

Sample Preparation: Lyse cells or tissues to extract proteins.

-

Spiking: Add a precise amount of the internal standard (e.g., a protein or peptide containing deuterated L-alanine) to the protein extract.

-

Proteolysis: Digest the protein mixture into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (standard) versions of the target peptide.

-

Data Analysis: Identify the peptide pairs and calculate the ratio of their signal intensities. This ratio directly reflects the quantity of the endogenous protein in the original sample.

Conclusion

Deuterated L-alanine is far more than a simple isotopic variant; it is a sophisticated scientific tool that provides profound insights across multiple disciplines. Its utility stems from the fundamental strength of the carbon-deuterium bond, a property that researchers have ingeniously exploited to simplify complex NMR spectra, trace the intricate web of metabolic pathways, enhance the therapeutic properties of drugs, and achieve unparalleled precision in quantitative analysis. As analytical technologies continue to advance, the applications of deuterated L-alanine are poised to expand, further empowering researchers to unravel the complexities of biological systems.[1]

References

-

Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Available at: [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

-

Gaspar, J. M., et al. (2025, July 10). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. Available at: [Link]

-

Whitelegge, J. P. (2008, December 22). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available at: [Link]

-

bioRxiv. (2025, January 31). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Available at: [Link]

-

ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. Available at: [Link]

-

Neuland Labs. (2023, July 6). What Pharmacological Advantages Can Deuterated APIs Deliver?. Available at: [Link]

-

Yao, Y., et al. (2001). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. Available at: [Link]

-

Gant, T. G., & Pirali, T. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

-

Al-Haded, A. A., et al. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PMC. Available at: [Link]

-

Fan, X., et al. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates. Available at: [Link]

-

He, L. (2020, November 6). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of variously isotopically labelled l-alanine molecules. Available at: [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3. Available at: [Link]

-

He, L. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Routes to α-deuterated chiral amino acids (l-alanine in this case). Available at: [Link]

-

Præstholm, S., et al. (2020, March 9). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. NIH. Available at: [Link]

-

Semantic Scholar. (n.d.). [PDF] Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic selective deuteration of L-alanine to α-deuterated D-alanine. Available at: [Link]

-

NMR in Biomedicine. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PubMed. Available at: [Link]

-

Huffman, M. A., et al. (2022, April 13). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. PMC. Available at: [Link]

-

AHB Global. (2024, December 25). DL-Alanine: A bio-based monomer for multi-field applications. Available at: [Link]

-

Ohta, T., et al. (2025, June 12). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. researchgate.net [researchgate.net]

- 16. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ruthenium-Catalyzed Stereoselective Synthesis of L-Alanine-2-d

Introduction: The Significance of Isotopically Labeled Amino Acids

Deuterium-labeled amino acids, such as L-Alanine-2-d, are powerful tools in a multitude of scientific disciplines, particularly in pharmaceutical and bioanalytical research.[1] The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific stereocenter introduces a subtle yet significant change that can be exploited in various applications.[2] In drug development, the incorporation of deuterium can favorably alter a drug's metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic degradation, thereby enhancing the pharmacokinetic properties of the drug.[2] Furthermore, deuterated compounds serve as invaluable internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies and metabolic profiling.[3] L-Alanine, a fundamental proteinogenic amino acid, plays a crucial role in numerous biological processes, including glucose metabolism and immune system support.[4][5] Its deuterated isotopologue, L-Alanine-2-d, is therefore a key molecule for tracing metabolic pathways and for the development of novel therapeutics.[6][7][8]

This application note provides a detailed protocol for the stereoselective synthesis of L-Alanine-2-d via a ruthenium-catalyzed asymmetric deuteration of a suitable precursor. The methodology is designed to provide high isotopic enrichment and excellent enantiomeric excess, ensuring the final product is of sufficient quality for demanding research and development applications.

Mechanism of Asymmetric Deuteration

The core of this synthetic strategy lies in the asymmetric hydrogenation (in this case, deuteration) of a prochiral enamine precursor catalyzed by a chiral ruthenium complex. The mechanism, broadly understood from studies on asymmetric hydrogenation, involves the formation of a ruthenium-deuteride species from the catalyst precursor and a deuterium source.[9][10] The prochiral substrate then coordinates to the chiral catalyst, and the stereochemistry of the final product is determined by the facial selectivity of the subsequent deuteride transfer from the metal to the substrate. The chiral ligand environment around the ruthenium center dictates this selectivity, leading to the preferential formation of one enantiomer.

Experimental Workflow

The overall experimental workflow for the synthesis of L-Alanine-2-d is depicted below. This process begins with the preparation of the catalyst and the reaction setup, followed by the catalytic deuteration, product isolation, and finally, rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Caption: Experimental workflow for the synthesis and analysis of L-Alanine-2-d.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ruthenium Catalyst Precursor | High Purity | e.g., Sigma-Aldrich |

| Chiral Ligand | High Purity | e.g., Strem Chemicals |

| N-Acetyl-2-aminoacrylic acid | ≥98% | e.g., Combi-Blocks |

| Deuterium Gas (D₂) | High Purity | e.g., Cambridge Isotope Labs |

| Anhydrous Methanol | ACS Grade | e.g., Fisher Scientific |

| Sodium Methoxide | 95% | e.g., Acros Organics |

| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich |

| Hydrochloric Acid | ACS Grade | e.g., VWR |

| Celite® | --- | e.g., Sigma-Aldrich |

Detailed Experimental Protocol

1. Catalyst Preparation (in situ)

-

In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst precursor (e.g., [Ru(cod)Cl₂]n) (1 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP) (1.1 mol%).

-

Add anhydrous, degassed methanol (5 mL) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

2. Asymmetric Deuteration

-

In a separate Schlenk flask, dissolve N-acetyl-2-aminoacrylic acid (1 equivalent) in anhydrous, degassed methanol (10 mL).

-

Add the substrate solution to the catalyst solution via cannula transfer.

-

Seal the reaction flask, remove it from the glovebox, and connect it to a deuterium gas line.

-

Purge the flask with deuterium gas three times.

-

Pressurize the flask with deuterium gas to the desired pressure (e.g., 5 atm).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

3. Product Isolation and Purification

-

Carefully vent the excess deuterium gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in 1 M hydrochloric acid (20 mL) and heat at reflux for 4 hours to deprotect the acetyl group.

-

Cool the solution to room temperature and wash with diethyl ether (3 x 15 mL) to remove organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude L-Alanine-2-d hydrochloride salt.

-

The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary.

4. Characterization

-

NMR Spectroscopy: Dissolve a small sample of the final product in D₂O. Acquire ¹H and ²H NMR spectra to confirm the incorporation of deuterium at the Cα position and to determine the isotopic enrichment.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight of the deuterated product.

-

Chiral HPLC: Determine the enantiomeric excess of the final product by chiral HPLC analysis, comparing the retention time to authentic standards of L- and D-alanine.

Expected Results

| Parameter | Expected Value |

| Yield | >90% |

| Isotopic Enrichment | >98% |

| Enantiomeric Excess (ee) | >99% |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, catalyst deactivation | Ensure all reagents and solvents are anhydrous and degassed. Increase reaction time or deuterium pressure. |

| Low Isotopic Enrichment | Contamination with hydrogen | Thoroughly purge the reaction system with deuterium gas. Use high-purity deuterium gas. |

| Low Enantiomeric Excess | Ineffective chiral ligand, incorrect catalyst preparation | Use a different chiral ligand. Ensure proper catalyst formation by following the preparation protocol meticulously. |

Catalytic Cycle

The proposed catalytic cycle for the ruthenium-catalyzed asymmetric deuteration is illustrated below. The cycle begins with the activation of the catalyst precursor with deuterium gas to form a ruthenium-dihydride species. Coordination of the olefinic substrate, followed by migratory insertion and reductive elimination, yields the deuterated product and regenerates the active catalyst.

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric deuteration.

Conclusion

This application note details a robust and efficient method for the synthesis of L-Alanine-2-d using a ruthenium-catalyzed asymmetric deuteration approach. The protocol is designed to be accessible to researchers in both academic and industrial settings. The resulting high-purity, isotopically enriched, and enantiomerically pure L-Alanine-2-d is suitable for a wide range of applications, from metabolic studies to the development of next-generation pharmaceuticals.

References

-

Ding, Z., et al. (2021). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. Available at: [Link]

-

Mejía, E., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. Available at: [Link]

-

He, J., et al. (2021). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters. Available at: [Link]

-

Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available at: [Link]

-

Yamamoto, K., et al. (2022). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI. Available at: [Link]

-

Genet, J. P., et al. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available at: [Link]

-

Sajiki, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]

-

T., et al. (2021). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Ruthenium-catalyzed stereoselective α-deuteration of L-alanine and other amino acids. ResearchGate. Available at: [Link]

-

Tugarinov, V., & Kay, L. E. (2004). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR. Available at: [Link]

-

Atzrodt, J., et al. (2021). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

-

Chin, J., et al. (2015). Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of DL-Alanine in Pharmaceutical Synthesis and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Foodchem. (2015). Applications and Uses of L-Alanine. Foodchem. Available at: [Link]

-

MDPI. (2024). Highly Efficient Ru-Based Catalysts for Lactic Acid Conversion to Alanine. MDPI. Available at: [Link]

-

Chin, J., et al. (2015). Catalytic Stereoinversion of L‐Alanine to Deuterated D‐Alanine. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. Semantic Scholar. Available at: [Link]

-

Krische, M. J., et al. (2012). Ruthenium-Catalyzed Selective α,β-Deuteration of Bioactive Amines. ACS Publications. Available at: [Link]

-

MDPI. (2024). Highly Efficient Ru-Based Catalysts for Lactic Acid Conversion to Alanine. MDPI. Available at: [Link]

-

AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. Available at: [Link]

-

Cao, Y., et al. (2022). Kinetic insights into structure sensitivity of Ru catalyzed l-alanine hydrogenation to alaninol. Reaction Chemistry & Engineering. Available at: [Link]

-

AHB Global. (2025). All You Need to Know About DL-Alanine. AHB Global. Available at: [Link]

-

PubChem. (n.d.). L-Alanine. National Institutes of Health. Available at: [Link]

Sources

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. All You Need to Know About DL-Alanine [ahb-global.com]

- 5. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Chemoenzymatic Synthesis of Deuterated Amino Acids

Introduction: The Strategic Advantage of Deuterium in Amino Acids

Deuterated amino acids are powerful tools in modern life sciences, offering significant advantages in drug development, mechanistic enzyme studies, and advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond. This seemingly subtle change can have profound effects, most notably slowing down metabolic pathways that involve C-H bond cleavage.[] In pharmacology, this "deuterium effect" can enhance a drug's metabolic stability, leading to improved pharmacokinetic profiles such as longer half-life and reduced dosage requirements.[5]

However, the synthesis of site-specifically deuterated amino acids presents considerable challenges. Traditional chemical methods often require harsh conditions, multi-step procedures, and frequently result in racemization, losing the critical stereochemistry essential for biological activity.[2][6] Enzymatic and chemoenzymatic approaches have emerged as superior strategies, harnessing the inherent selectivity of enzymes to overcome these limitations.[1][7] Enzymes operate under mild, aqueous conditions and exhibit exquisite control over site- and stereoselectivity, allowing for the precise installation of deuterium atoms.[1]

This guide provides an in-depth exploration of chemoenzymatic strategies for synthesizing deuterated amino acids, complete with detailed protocols and the scientific rationale behind them.

Core Chemoenzymatic Strategies: A Fusion of Chemical and Biological Catalysis

Chemoenzymatic synthesis elegantly combines the versatility of chemical reactions with the precision of biocatalysis. The most effective strategies typically fall into two main categories: direct enzymatic hydrogen-deuterium (H/D) exchange on the amino acid scaffold and enzymatic conversion of a pre-deuterated chemical precursor.

Strategy I: Direct H/D Exchange via Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

This is one of the most efficient methods for introducing deuterium, particularly at the α-carbon. It leverages enzymes that use the pyridoxal-5'-phosphate (PLP) cofactor to temporarily abstract the α-proton of an amino acid. When the reaction is conducted in deuterium oxide (D₂O), the abstracted proton is replaced by a deuteron from the solvent.[8]

-

Causality of the Mechanism: The process begins with the formation of a Schiff base (external aldimine) between the amino acid's amino group and the enzyme-bound PLP. The PLP cofactor acts as an "electron sink," stabilizing the carbanionic intermediate formed upon deprotonation of the α-carbon.[8] This labilization of the α-proton is the key to enabling the H/D exchange. Re-protonation (or in this case, deuteration) by the D₂O solvent, followed by hydrolysis of the Schiff base, releases the α-deuterated amino acid.

-

Key Enzymes:

-

Transaminases (Aminotransferases): These enzymes are workhorses for α-deuteration. While their primary biological role is to transfer amino groups, the first half of their catalytic cycle perfectly facilitates α-H/D exchange.[8][9]

-

Racemases and Epimerases: These enzymes naturally abstract the α-proton to invert stereochemistry and can be repurposed for deuteration. For example, an L-allo-isoleucine epimerase system has been used to prepare α/β-deuterated hydrophobic L-amino acids.[8]

-

-

Workflow: The general workflow is remarkably straightforward, involving the incubation of the target amino acid with the enzyme and PLP cofactor in a buffered D₂O solution.

Caption: General workflow for direct enzymatic α-deuteration.

Strategy II: Asymmetric Synthesis from Deuterated α-Keto Acids

This chemoenzymatic approach involves two distinct stages: a chemical step to produce a deuterated α-keto acid, followed by an enzymatic step for stereoselective amination.[1] This method is particularly useful for producing amino acids with high isotopic enrichment and chirality.

-

Step 1: Chemical Deuteration of the α-Keto Acid Precursor: α-Keto acids can often be deuterated at the α-position through simple acid- or base-catalyzed H/D exchange in D₂O, a process driven by keto-enol tautomerism. This chemical step is typically non-stereoselective, which is inconsequential as the subsequent enzymatic step will establish the chirality.

-

Step 2: Enzymatic Reductive Amination: The deuterated α-keto acid is then converted into the corresponding L- or D-amino acid using a stereoselective enzyme.

-

Amino Acid Dehydrogenases (AADH): These enzymes catalyze the reductive amination of α-keto acids using an ammonia source and a nicotinamide cofactor (NADH or NADPH). The reaction is highly stereospecific and effectively irreversible, driving the synthesis towards the desired chiral amino acid.[10] A cofactor regeneration system is often employed for economic viability on a preparative scale.[11]

-

Transaminases (TA): Alternatively, transaminases can be used in an asymmetric synthesis mode. Here, the enzyme transfers an amino group from a donor molecule (like L-alanine or isopropylamine) to the deuterated α-keto acid.[12]

-

Caption: Chemoenzymatic workflow via a deuterated α-keto acid intermediate.

Detailed Experimental Protocols

Note: All procedures involving D₂O should be performed with care to minimize contamination from atmospheric moisture. Use sealed vials and dry glassware where possible.

Protocol 1: Transaminase-Catalyzed α-Deuteration of L-Alanine

This protocol describes the stereoretentive deuteration of L-Alanine at the α-position using a commercially available L-transaminase.

A. Rationale & Self-Validation: This protocol relies on the catalytic cycle of a PLP-dependent transaminase to exchange the α-proton of L-alanine with deuterium from the D₂O solvent. The reaction progress and success are validated by ¹H NMR spectroscopy, where the disappearance of the α-proton signal confirms deuteration, and by mass spectrometry, which will show a mass increase of 1 Da. Chiral purity can be confirmed using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

B. Materials & Reagents:

-

L-Alanine (≥99%)

-

L-Transaminase (e.g., from Bacillus subtilis, available from commercial suppliers)

-

Pyridoxal-5'-phosphate (PLP)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Sodium Hydroxide solution (5 M in D₂O, for pD adjustment)

-

Cation exchange resin (e.g., Dowex 50WX8)

-

Deuterated Hydrochloric Acid (DCl) and Ammonium Hydroxide (ND₄OD) for elution.

C. Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in D₂O. Dissolve KH₂PO₄ in D₂O and adjust the pD to 7.8 using 5 M NaOD. Note: pD = pH meter reading + 0.4.

-

Reaction Mixture Assembly:

-

In a sealed 10 mL glass vial, dissolve 100 mg of L-Alanine in 5 mL of the 100 mM phosphate buffer (pD 7.8).

-

Add PLP to a final concentration of 0.5 mM.

-

Add the L-transaminase to a final concentration of 1 mg/mL.

-

Causality Check: PLP is essential as it is the active cofactor. Running a control reaction without PLP should yield no deuteration, confirming the enzyme's dependence on it.

-

-

Incubation:

-

Seal the vial tightly and place it in a shaking incubator at 30°C.

-

Allow the reaction to proceed for 24-48 hours.

-

-

Reaction Monitoring (Optional):

-

At time points (e.g., 0, 12, 24, 48 hours), withdraw a small aliquot (50 µL), quench the enzyme by heating to 95°C for 5 min, and analyze by ¹H NMR to monitor the disappearance of the α-proton quartet of L-alanine.

-

-

Enzyme Removal and Product Purification:

-

After the reaction is complete (as determined by NMR or a fixed endpoint), terminate the reaction by heating the entire solution to 95°C for 10 minutes to denature and precipitate the enzyme.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated protein.

-

Carefully decant the supernatant containing the deuterated amino acid.

-

Load the supernatant onto a pre-equilibrated cation exchange column (H⁺ form).

-

Wash the column with 3-5 column volumes of D₂O to remove buffer salts.

-

Elute the [α-²H]-L-Alanine using 2 M ND₄OD in D₂O.

-

Collect the fractions and pool those containing the amino acid (can be checked by ninhydrin test).

-

-

Lyophilization and Characterization:

-

Freeze-dry the pooled fractions to obtain the deuterated L-alanine as a white powder.

-

Confirm the final product's identity, isotopic purity, and chemical purity by ¹H NMR, ¹³C NMR, and LC-MS.

-

Protocol 2: Synthesis of [α-²H]-L-Leucine via Reductive Amination

This protocol details a two-part chemoenzymatic synthesis starting with the chemical deuteration of α-ketoisocaproate, followed by enzymatic amination using Leucine Dehydrogenase.

A. Rationale & Self-Validation: This method establishes the deuterium label chemically and then installs the amine group with perfect stereocontrol using an enzyme. The first step's success is validated by NMR, showing the loss of the α-proton signal in the keto acid. The second step's success is confirmed by the formation of the L-Leucine product, with its stereochemistry guaranteed by the enzyme's specificity. A cofactor regeneration system makes the process cost-effective.

B. Materials & Reagents:

-

Part I (Chemical):

-

Sodium α-ketoisocaproate

-

Deuterium Oxide (D₂O)

-

Sodium deuteroxide (NaOD) solution (40 wt. % in D₂O)

-

-

Part II (Enzymatic):

-

Deuterated sodium α-ketoisocaproate (from Part I)

-

Leucine Dehydrogenase (LDH)

-

Formate Dehydrogenase (FDH) for cofactor regeneration

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Ammonium formate (for ammonia source and as substrate for FDH)

-

Tris-HCl buffer components

-

C. Step-by-Step Methodology:

Part I: Deuteration of α-Ketoisocaproate

-

Dissolve 1 g of sodium α-ketoisocaproate in 10 mL of D₂O.

-

Adjust the pD to ~11 by the dropwise addition of NaOD solution.

-

Heat the solution at 60°C for 12 hours in a sealed vial.

-

Causality Check: The basic condition catalyzes the enolization of the keto acid, allowing the α-proton to exchange with solvent deuterons.

-

-

Cool the reaction mixture and neutralize to pD ~7.0 with DCl.

-

Lyophilize the solution to obtain deuterated sodium α-ketoisocaproate. Confirm deuteration (>98%) by ¹H NMR. This material can be used directly in the next step.

Part II: Enzymatic Reductive Amination

-

Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, pH 8.0.

-

Reaction Mixture Assembly:

-

In a 50 mL vessel, dissolve the 1 g of deuterated sodium α-ketoisocaproate and 2.5 g of ammonium formate in 20 mL of Tris-HCl buffer.

-

Add NAD⁺ to a final concentration of 1 mM.

-

Add Leucine Dehydrogenase (e.g., 200 units).

-

Add Formate Dehydrogenase (e.g., 100 units).

-

Causality Check: The FDH/formate system regenerates the catalytic NAD⁺ to NADH. Running the reaction without FDH and with only a stoichiometric amount of NADH would result in a single turnover and minimal product formation.

-

-

Incubation:

-

Stir the reaction gently at 25°C. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH (the reaction produces acid).

-

Monitor the reaction for completion (typically 12-24 hours) by HPLC or by the cessation of base consumption.

-

-

Workup and Purification:

-

Follow the same enzyme removal and ion-exchange purification procedure as described in Protocol 1 (Steps C5-C6) to isolate the final [α-²H]-L-Leucine product.

-

Data Summary and Comparison

| Parameter | Strategy I: Direct H/D Exchange | Strategy II: Asymmetric Synthesis |

| Principle | Enzymatic H/D exchange in D₂O | Chemical deuteration followed by enzymatic amination |

| Key Enzyme(s) | Transaminase, Racemase, Epimerase | Amino Acid Dehydrogenase, Transaminase |

| Stereocontrol | Typically stereoretentive | Defined by the amination enzyme (excellent) |

| Isotopic Purity | Good to excellent, may require multiple cycles for >99% | Excellent (>98%), determined by chemical step |

| Substrate Scope | Often limited by enzyme specificity | Broader, dependent on availability of keto-acid |

| Pros | Simpler one-pot procedure, avoids chemical precursors | High isotopic purity, unambiguous stereocontrol |

| Cons | Potential for side-reactions, enzyme may have narrow scope | Two-step process, requires cofactor regeneration |

References

-

Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis.

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules.

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC. National Center for Biotechnology Information.

-

Synthesis of highly deuterated amino acids. PNAS.

-

Asymmetric synthesis of α-deuterated α-amino acids. Royal Society of Chemistry.

-

Enzymatic synthesis of alpha-deuterated amino acids. Portland Press.

-

To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. MDPI.

-

Robust Whole‐Cell‐Based Chemoenzymatic Synthesis of Site‐Selective Deuterated α‐Hydroxy Acids and α‐Amino Acids. ResearchGate.

-

Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. ACS Publications.

-

Revisiting D‐Acylases for D‐Amino Acid Production. PubMed Central.

-

Deuteration of Amino Acids Based on DCL™. BOC Sciences.

-

Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate.

-

Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.

-

Strategies to access deuterated amino acids/peptides a Milestones... ResearchGate.

-

Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large proteins. ResearchGate.

-

Chemoenzymatic Synthesis of Deuterated α-Hydroxy and α-Amino Acids. YouTube.

-

Transamination. Wikipedia.

-

Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine. YouTube.

-

Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. University of Wisconsin–Madison.

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.

-

The Power of Deuterated Peptides: A New Wave in Drug Development. LifeTein.

-

Stereoselective biocatalytic α-deuteration of diverse l-amino acids by a PLP-dependent Mannich cyclase. National Center for Biotechnology Information.

-

Methods for preparation of deuterated amino acids. ResearchGate.

Sources

- 1. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective biocatalytic α-deuteration of diverse l-amino acids by a PLP-dependent Mannich cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transamination - Wikipedia [en.wikipedia.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Biomolecular NMR: Leveraging L-Alanine-2-d for Advanced Methyl-Labeling

Introduction: The Power of the Methyl Probe in High-Molecular-Weight Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution.[1][2] However, as the size of proteins and their complexes surpasses ~40 kDa, solution-state NMR spectra suffer from severe line broadening and signal overlap, obscuring crucial information.[2] A revolutionary approach to circumvent these limitations is the specific isotope labeling of methyl groups (of Isoleucine, Leucine, Valine, Alanine, and Methionine) in a perdeuterated background.[1][3] Methyl groups act as sensitive reporters, offering enhanced resolution and sensitivity due to their rapid rotation, which effectively decouples them from the slow tumbling of the large macromolecule.[1][2] This strategy, particularly when coupled with methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), has pushed the size limit of NMR-amenable systems to the megadalton range.[3][4]

This guide focuses on the strategic incorporation of Alanine methyl groups using L-Alanine-2-d as a precursor. Alanine is a frequently encountered residue in protein hydrophobic cores and at molecular interfaces, making its methyl group an excellent probe for reporting on local structure and dynamics.[5] Furthermore, the proximity of the Ala-β methyl group to the protein backbone provides unique structural restraints.[5]

The "Why": Causality Behind L-Alanine-2-d in Methyl-Labeling

The primary objective of this labeling strategy is to introduce protonated ¹³CH₃ groups specifically at the β-position of Alanine residues within a protein that is otherwise fully deuterated. The use of L-Alanine-2-d (α-deuterated L-Alanine) is a critical element for achieving high-fidelity, specific labeling with minimal isotopic scrambling.

Here's the scientific rationale:

-

Preventing Scrambling: In E. coli, L-Alanine can be interconverted with other metabolites. A key scrambling pathway involves its conversion to pyruvate, a central metabolic hub. By deuterating the α-carbon (C2 position), the kinetic isotope effect of the C-D bond cleavage significantly slows down the enzymatic reactions that would lead to the transfer of the ¹³C label to other amino acids. This ensures that the ¹³CH₃ group from the precursor is overwhelmingly incorporated only into Alanine residues.[4][5]

-

High Incorporation Efficiency: Providing a high concentration of the labeled precursor in the growth medium ensures that the bacterial protein synthesis machinery preferentially utilizes the exogenous L-Alanine-2-d over any endogenously synthesized, unlabeled alanine.

-

Suppressing Alternative Pathways: To further minimize isotopic dilution and scrambling, the addition of other deuterated compounds is crucial. For instance, deuterated succinate and α-ketoisovalerate help to replenish the tricarboxylic acid (TCA) cycle and other biosynthetic pathways with deuterated metabolites, effectively shutting down metabolic routes that could lead to the synthesis of unlabeled alanine.[4][5]

Visualizing the Workflow: From Precursor to Labeled Protein

The overall experimental workflow for producing a protein with specifically labeled Alanine methyl groups is a multi-step process that requires careful execution.

Caption: High-level workflow for Ala-methyl labeling.

Biochemical Pathway: Incorporation of the Label

The following diagram illustrates the intended metabolic fate of the labeled precursor and the rationale for the supplementary deuterated compounds.

Caption: Metabolic fate of L-Alanine-2-d-¹³CH₃.

Detailed Protocols

Protocol 1: Preparation of M9/D₂O Minimal Media (1 Liter)

This protocol is adapted for high-density cell growth and efficient isotope incorporation.

Materials:

-

D₂O (99.9%)

-

M9 salts (5x stock solution in H₂O)

-

¹⁵NH₄Cl

-

²H-D-glucose (or ¹³C, ²H-D-glucose for triple-labeled samples)

-

MgSO₄

-

CaCl₂

-

Trace metal solution (1000x stock)

-

Thiamine

| Component | Final Concentration | Amount for 1 L | Notes |

| 5x M9 Salts | 1x | 200 mL | Prepare in H₂O to avoid precipitation issues with D₂O. |

| D₂O | ~80% | ~800 mL | Adjust based on the volume of aqueous stock solutions. |

| ¹⁵NH₄Cl | 1 g/L | 1 g | The sole nitrogen source for ¹⁵N labeling. |

| ²H-D-glucose | 2-4 g/L | 2-4 g | The primary deuterated carbon source. |

| MgSO₄ (1 M stock) | 2 mM | 2 mL | Autoclave separately and add to cooled media. |

| CaCl₂ (1 M stock) | 100 µM | 100 µL | Autoclave separately and add to cooled media. |

| Trace Metals (1000x) | 1x | 1 mL | Add to cooled media. |

| Thiamine (10 mg/mL stock) | 1 µg/mL | 100 µL | Filter-sterilize and add to cooled media. |

| Antibiotic(s) | Varies | As required | Add to cooled media. |

Procedure:

-

Combine the 5x M9 salts and D₂O in a sterile, autoclavable bottle.

-

Add ¹⁵NH₄Cl and ²H-D-glucose and dissolve completely.

-

Autoclave for 20 minutes at 121°C.

-

Allow the media to cool to room temperature.

-

Aseptically add the sterile stock solutions of MgSO₄, CaCl₂, trace metals, thiamine, and any required antibiotics.

Protocol 2: Protein Expression and Isotope Labeling

This protocol outlines the key steps for expressing the target protein and incorporating the L-Alanine-2-d label.

Prerequisites:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

An overnight starter culture grown in a suitable medium (e.g., LB or non-labeled M9).

Procedure:

-

Inoculate 1 L of the prepared M9/D₂O minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

-

Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the OD₆₀₀ reaches 0.6–0.8.

-

Approximately 1 hour before inducing protein expression, add the isotopic labeling precursors. For each liter of culture, add:

-

Continue to grow the culture for 1 hour after adding the precursors.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 18-25°C and continue expression for 12-18 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

Self-Validation and Quality Control:

-

Mass Spectrometry: After purification, analyze the protein by mass spectrometry to confirm the incorporation of deuterium and the specific mass shift corresponding to the ¹³C-labeled alanines.

-

NMR Spectroscopy: The ultimate validation is the NMR spectrum itself. A high-quality ¹H-¹³C HMQC or HSQC spectrum should show sharp, well-resolved peaks in the alanine methyl region with minimal background signals, indicating high labeling specificity and efficiency.[4]

Applications in Drug Development

The ability to resolve specific methyl groups in large proteins opens up a plethora of applications in drug discovery and development:[6]

-

Fragment-Based Screening: Observe chemical shift perturbations (CSPs) of specific methyl groups upon the addition of small molecule fragments to identify binding events and map the binding site.

-

Mechanism of Action Studies: Monitor conformational changes and dynamics in response to ligand binding, allosteric modulation, or post-translational modifications.

-

Structure Determination: The labeled methyl groups provide a rich source of Nuclear Overhauser Effect (NOE) distance restraints, which are critical for determining the three-dimensional structure of large proteins and protein-ligand complexes.[6]

Conclusion

The use of L-Alanine-2-d for methyl-specific labeling is a sophisticated yet highly effective strategy for extending the power of NMR to high-molecular-weight systems. By understanding the underlying biochemical principles and following robust, validated protocols, researchers can generate high-quality NMR data that provides unprecedented insights into protein structure, dynamics, and function. This technique is an invaluable tool for academic research and is increasingly integral to the drug development pipeline.

References

-

Title: Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Methyl labeling: advancing protein characterization with isotopically labeled amino acids for NMR studies. Source: NMR-BIO. URL: [Link]

-

Title: Methyl-Specific Isotope Labeling Strategies for NMR Studies of Membrane Proteins | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: NMR of large proteins: mastering methyl labeling for high-resolution analysis. Source: NMR-BIO. URL: [Link]

Sources

L-Alanine-2-d as a High-Fidelity Internal Standard for Quantitative LC-MS Analysis: An Application Note and Protocol

Introduction: The Imperative for Precision in Bioanalysis